phenyl(1H-pyrrol-1-yl)methanone
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Overview
Description
Phenyl(1H-pyrrol-1-yl)methanone is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a phenyl group attached to a pyrrole ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(1H-pyrrol-1-yl)methanone can be synthesized through several methods. One common approach involves the reaction of N-benzoylpyrrole with lithium hexamethyldisilazide in tetrahydrofuran and toluene at 100°C under an inert atmosphere. The reaction is quenched with water, and the product is purified through column chromatography .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Phenyl(1H-pyrrol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.
Scientific Research Applications
Phenyl(1H-pyrrol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of phenyl(1H-pyrrol-1-yl)methanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
- Phenyl(1H-pyrrol-2-yl)methanone
- 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives
Comparison: Phenyl(1H-pyrrol-1-yl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
phenyl(pyrrol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFHHNYLLHRTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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